molecular formula C7H8BrNO B1281270 4-(Aminomethyl)-2-bromophenol CAS No. 63491-88-3

4-(Aminomethyl)-2-bromophenol

Cat. No. B1281270
CAS RN: 63491-88-3
M. Wt: 202.05 g/mol
InChI Key: AOZGJQUAZCZJOH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-bromophenol is a chemical compound that is part of a broader class of compounds known as aminophenols. These compounds are characterized by an amino group (-NH2) attached to a phenol ring, which is a benzene ring bonded to a hydroxyl group (-OH). The specific structure of 4-(aminomethyl)-2-bromophenol includes a bromine atom on the benzene ring, which can significantly affect its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4-(aminomethyl)-2-bromophenol often involves the formation of Schiff bases, which are typically generated through a condensation reaction between an amine and an aldehyde or ketone. For instance, the synthesis of various 4-aminophenol derivatives has been reported, where the derivatives were characterized using techniques such as FT-IR, NMR, and elemental analyses . Similarly, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized and later polymerized through oxidative polycondensation reactions . These methods could potentially be adapted for the synthesis of 4-(aminomethyl)-2-bromophenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(aminomethyl)-2-bromophenol has been studied using various spectroscopic techniques. For example, the structure of poly(iminophenol)s derived from 4-bromobenzaldehyde was characterized by FT-IR, NMR, and other techniques . Additionally, the coordination behavior of copper with a derivative of 4-bromo-2-aminophenol was investigated, revealing the formation of complexes with different coordination modes depending on the pH and solvent . These studies provide insights into the molecular structure and coordination chemistry of brominated aminophenol derivatives.

Chemical Reactions Analysis

The chemical reactivity of aminophenol derivatives can be quite diverse. For instance, the interaction of synthesized Schiff bases with human DNA was studied, showing potential as anticancer agents due to their ability to interact with DNA . The coordination behavior of copper with a derivative of 4-bromo-2-aminophenol also indicates that these compounds can form stable complexes with metal ions, which could be relevant in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives are influenced by the substituents on the phenol ring. For example, the introduction of a bromine atom and other substituents can affect the solubility, thermal stability, and optical properties of these compounds . The presence of an electron-donating group, such as a methyl group, was found to influence the electrochemical and thermal properties of the synthesized materials . Additionally, the antioxidant and membrane-protective activities of 4-aminomethyl derivatives of phenol were assessed, indicating that the structure of the substituent plays a significant role in the biological activity of these compounds .

Scientific Research Applications

Antioxidant Activity

Bromophenols, like 4-(Aminomethyl)-2-bromophenol, have shown significant antioxidant activities. Olsen et al. (2013) demonstrated that certain bromophenols isolated from red algae exhibited potent antioxidant effects, surpassing those of known antioxidants like luteolin and quercetin in cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013).

Inhibition of Cancer Cell Growth

Guo et al. (2018) found that a novel bromophenol derivative showed significant anticancer activities, particularly against lung cancer cells. This compound induced cell cycle arrest and apoptosis, suggesting potential applications in cancer therapy (Guo et al., 2018).

Enzyme Inhibition

A study by Boztaş et al. (2015) explored bromophenol derivatives as inhibitors of the carbonic anhydrase enzyme, finding that these compounds displayed excellent inhibitory effects. This suggests potential applications in treating conditions related to enzyme dysregulation (Boztaş et al., 2015).

Antibacterial Properties

Xu et al. (2003) isolated bromophenols from a marine alga and found them to exhibit moderate antibacterial activity. This indicates a potential use for bromophenols in developing new antibacterial agents (Xu et al., 2003).

Effect on Cellular Ca2+ Signaling

Hassenklöver et al. (2006) demonstrated that bromophenols can affect cellular calcium signaling in neuroendocrine cells. This finding suggests a potential role for bromophenols in influencing cellular communication and signaling pathways (Hassenklöver et al., 2006).

Water Treatment and Environmental Impact

Research by Xiang et al. (2020) investigated the transformation of bromophenols during water treatment processes, providing insights into the environmental fate and impact of these compounds (Xiang et al., 2020).

Safety And Hazards

The safety data sheet for “4-Aminobenzoic acid” suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

While specific future directions for “4-(Aminomethyl)-2-bromophenol” are not available, research is ongoing in the field of directed evolution for protein engineering, which could potentially involve similar compounds . Another study discusses the synthesis of FER Zeolite using “4-(Aminomethyl)pyridine” as a structure-directing agent .

properties

IUPAC Name

4-(aminomethyl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZGJQUAZCZJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495139
Record name 4-(Aminomethyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-bromophenol

CAS RN

63491-88-3
Record name 4-(Aminomethyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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